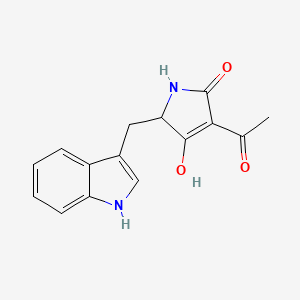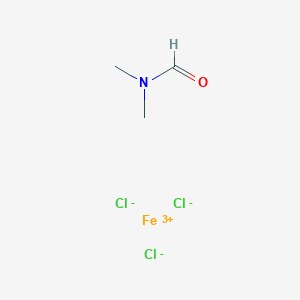
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the quaternization of the amine group with benzyl chloride to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Aplicaciones Científicas De Investigación
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its amine groups can interact with proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, bromide
- Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, iodide
Uniqueness
The chloride variant of this compound is unique due to its specific interactions with chloride ions, which can influence its solubility and reactivity. Compared to its bromide and iodide counterparts, the chloride form may exhibit different pharmacokinetics and bioavailability.
Propiedades
Número CAS |
35402-38-1 |
|---|---|
Fórmula molecular |
C29H34N3O2.Cl C29H34ClN3O2 |
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H33N3O2.ClH/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H |
Clave InChI |
BIZUKZMQPYVJJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
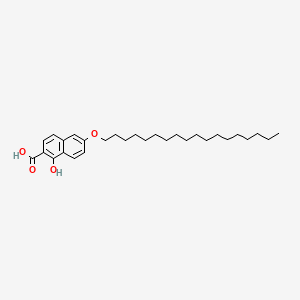
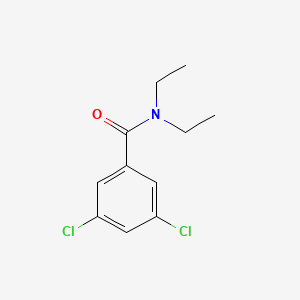
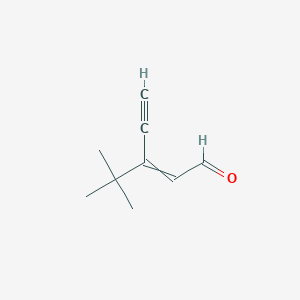
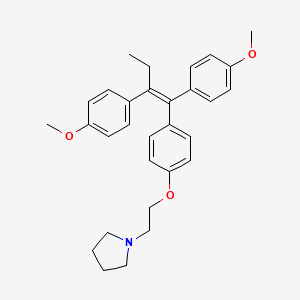
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
